
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate, also known as DCED, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonate ester and belongs to the family of arylsulfonates. DCED is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments have been investigated.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Research has demonstrated the synthesis and utility of compounds similar to "2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate" in the creation of fluorescent molecular probes. These probes are used for studying biological events and processes due to their strong solvent-dependent fluorescence, which correlates well with the solvent polarity parameter. This makes them highly valuable for ultrasensitive detection in various biological and chemical analyses (Diwu et al., 1997).
Chemiluminescence Studies
Compounds with structural similarities have been explored for their base-induced chemiluminescence properties. These studies focus on the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their chemiluminescence upon base-induced decomposition. Such research contributes to our understanding of the mechanisms behind chemiluminescence and its potential applications in analytical chemistry, biosensing, and imaging (Watanabe et al., 2010).
Herbicide Development
Investigations into chlorohydroxybenzenesulfonyl derivatives have revealed their potential as herbicides. Through the conversion of various dichlorophenols with chlorosulfonic acid, researchers have developed numerous sulfonyl chlorides that show promise as herbicidal agents. This demonstrates the role of such compounds in the development of new agrochemicals (Cremlyn & Cronje, 1979).
Environmental Applications
The removal of pollutants from water has been another area of application. Tertiary amine-functionalized adsorption resins, synthesized using similar compounds, have shown high adsorption capacity for the removal of specific pollutants like benzophenone-4. This highlights the potential of such chemicals in creating cost-effective and efficient solutions for water purification and the treatment of industrial wastewater (Zhou et al., 2018).
Sulfonation and Sulfation Studies
Research into the sulfonation and sulfation reactions of chlorophenols and dichlorophenols, including compounds structurally related to "2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate", has provided insights into their chemical behavior and potential applications in synthesizing more complex molecules. These reactions are crucial for the production of dyes, surfactants, and pharmaceuticals, showcasing the versatile applications of such compounds (Wit & Cerfontain, 2010).
Propiedades
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxy-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O4S/c1-4-21-14-7-11(3)16(8-10(14)2)23(19,20)22-15-9-12(17)5-6-13(15)18/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBYXGWZQHLLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorophenyl 4-ethoxy-2,5-dimethylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

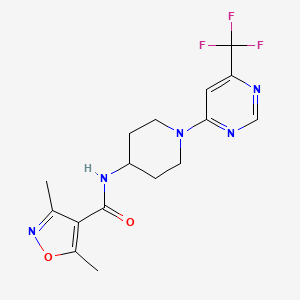

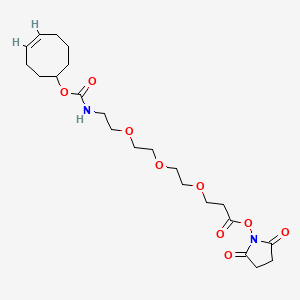
![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)
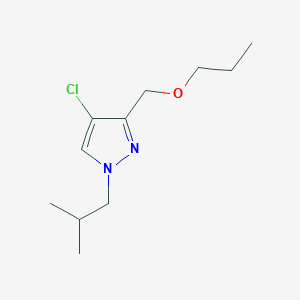

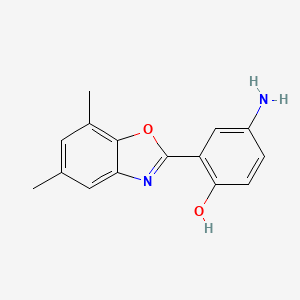
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)

![N-[2-[2-(6-Fluoropyridine-2-carbonyl)hydrazinyl]-2-oxoethyl]-N-phenylacetamide](/img/structure/B2972016.png)

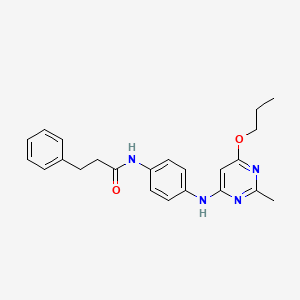
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isopentyloxalamide](/img/structure/B2972020.png)
